1,1,1,2,2,3,3,4,4-Nonafluorononane
Overview
Description
1,1,1,2,2,3,3,4,4-Nonafluorononane is a perfluorinated organic compound with the molecular formula C₉H₁₁F₉. It is a nonpolar gas with a boiling point of -30.5°C . These compounds are known for their unique properties, including high thermal stability and low friction coefficients.
Preparation Methods
1,1,1,2,2,3,3,4,4-Nonafluorononane can be synthesized through various methods. One common synthetic route involves the fluorination of nonane using elemental fluorine or other fluorinating agents under controlled conditions . The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete fluorination. Industrial production methods often involve the use of specialized equipment to handle the highly reactive fluorine gas and to ensure the safety and efficiency of the process .
Chemical Reactions Analysis
1,1,1,2,2,3,3,4,4-Nonafluorononane undergoes several types of chemical reactions, including:
Substitution Reactions: Due to the presence of multiple fluorine atoms, this compound can undergo nucleophilic substitution reactions.
Oxidation and Reduction Reactions: While the compound is generally resistant to oxidation due to the strong C-F bonds, it can undergo reduction reactions under specific conditions.
Major Products: The major products formed from these reactions depend on the reagents and conditions used.
Scientific Research Applications
1,1,1,2,2,3,3,4,4-Nonafluorononane has several scientific research applications:
Mechanism of Action
The mechanism by which 1,1,1,2,2,3,3,4,4-Nonafluorononane exerts its effects is primarily related to its physical and chemical properties. The compound’s nonpolar nature and high thermal stability make it an effective solvent and lubricant. Its molecular targets and pathways involve interactions with other nonpolar molecules and surfaces, reducing friction and enhancing stability .
Comparison with Similar Compounds
1,1,1,2,2,3,3,4,4-Nonafluorononane can be compared with other perfluorinated compounds such as:
Perfluorobutane: Similar in structure but with fewer carbon atoms, making it less thermally stable.
Perfluorohexane: Has a similar thermal stability but different solvation properties due to its longer carbon chain.
Perfluorooctane: Known for its use in industrial applications, it has a higher boiling point and different physical properties compared to this compound.
These comparisons highlight the unique properties of this compound, particularly its balance of thermal stability and solvation properties, making it suitable for a wide range of applications.
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4-nonafluorononane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F9/c1-2-3-4-5-6(10,11)7(12,13)8(14,15)9(16,17)18/h2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDMBTYTWYNRGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F(CF2)4(CH2)5H, C9H11F9 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Record name | Nonane, 1,1,1,2,2,3,3,4,4-nonafluoro- | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70895167 | |
Record name | 1,1,1,2,2,3,3,4,4-Nonafluorononane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70895167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190430-21-7 | |
Record name | 1,1,1,2,2,3,3,4,4-Nonafluorononane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70895167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,1,2,2,3,3,4,4-Nonafluorononane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,1,1,2,2,3,3,4,4-Nonafluorononane | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4M23ZL2AD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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